molecular formula C8H5ClN2O2 B1524167 4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1167056-17-8

4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B1524167
CAS RN: 1167056-17-8
M. Wt: 196.59 g/mol
InChI Key: DQRAKKBKMSWGGH-UHFFFAOYSA-N
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Description

4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1167056-17-8 . It has a molecular weight of 196.59 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been reported . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClN2O2/c9-6-2-1-3-11-7(6)5(4-10-11)8(12)13/h1-4H, (H,12,13) .


Chemical Reactions Analysis

The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 196.59 .

Scientific Research Applications

Synthesis and Functionalization

  • The functionalization reactions of related pyrazole carboxylic acids have been studied, demonstrating their utility in synthesizing a variety of compounds, such as pyrazole carboxamides and imidazo[4,5-b]pyridine derivatives. These reactions and the synthesized compounds were characterized spectroscopically, providing insights into the mechanism of these reactions (Yıldırım, Kandemirli, & Demir, 2005).

Antileishmanial Activity

  • Pyrazolopyridine derivatives have been synthesized and analyzed for their structure-activity relationship against Leishmania amazonensis. The study found promising antileishmanial activity, highlighting the potential of these compounds in developing anti-Leishmania drugs (de Mello et al., 2004).

Antimycobacterial and Antiviral Activity

  • Another study focused on the synthesis of pyrazinecarboxylic acids and their substituted isosteres, testing their activity against Mycobacterium tuberculosis. This research revealed the antimycobacterial potential of these compounds, contributing to the search for new treatments for tuberculosis (Gezginci, Martin, & Franzblau, 1998).
  • New derivatives of 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids were synthesized and showed inhibitory effects against viruses like HSV-1, Mayaro virus, and vesicular stomatitis virus, indicating their potential as antiviral agents (Bernardino et al., 2007).

Anticancer Activity

  • Research into the synthesis and evaluation of pyrazole-3-carboxylic acid amides revealed potent antiproliferative activity against various human cancer cell lines, suggesting their potential in designing compounds for cancer therapy (Cankara Pirol et al., 2014).

Material Science Applications

  • A study on metal-organic frameworks based on a pyrazole-3-carboxylic acid ligand demonstrated the synthesis and structural characterization of new polymers with potential applications in material science due to their unique properties and interactions (Cheng et al., 2016).

Mechanism of Action

While specific information on the mechanism of action for 4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid was not found, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA .

Safety and Hazards

The compound has been classified with the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for 4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid were not found, research into pyrazolo[3,4-b]pyridine derivatives has shown potential for further exploration .

properties

IUPAC Name

4-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-2-1-3-11-7(6)5(4-10-11)8(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRAKKBKMSWGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694644
Record name 4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1167056-17-8
Record name 4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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